molecular formula C13H22N2 B13311500 N,N-dimethyl-4-[1-(propylamino)ethyl]aniline

N,N-dimethyl-4-[1-(propylamino)ethyl]aniline

Cat. No.: B13311500
M. Wt: 206.33 g/mol
InChI Key: QDMXEWRDSZGPQQ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-[1-(propylamino)ethyl]aniline is a tertiary amine derivative of aniline featuring a dimethylamino group at the para position and a propylaminoethyl substituent. The molecule’s electronic properties are influenced by the electron-donating dimethylamino group, which enhances resonance stabilization and modulates reactivity in substitution or coupling reactions .

Properties

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

N,N-dimethyl-4-[1-(propylamino)ethyl]aniline

InChI

InChI=1S/C13H22N2/c1-5-10-14-11(2)12-6-8-13(9-7-12)15(3)4/h6-9,11,14H,5,10H2,1-4H3

InChI Key

QDMXEWRDSZGPQQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1=CC=C(C=C1)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethyl-4-[1-(propylamino)ethyl]aniline can be synthesized through various methods. One common approach involves the alkylation of aniline derivatives with appropriate alkyl halides in the presence of a base. For example, the reaction of N,N-dimethylaniline with 1-bromo-3-propylamine under basic conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions using aniline and alkyl halides. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[1-(propylamino)ethyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

N,N-dimethyl-4-[1-(propylamino)ethyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[1-(propylamino)ethyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Effects: The dimethylamino group in all analogs enhances electron density at the aromatic ring, facilitating electrophilic substitution and stabilizing charge-transfer states .
  • Steric Influence : Bulky substituents (e.g., indolyl, indenyl) reduce rotational freedom, as evidenced by sharp NMR signals in N,N-dimethyl-4-(1-(1-methylindol-3-yl)ethyl)aniline .

Yield Comparison :

  • N,N-Dimethyl-4-(5-arylthiophen-2-yl)aniline derivatives achieve ~82% yield via Suzuki coupling .
  • Indole-containing analogs (e.g., ) show moderate yields (70%) due to steric hindrance .

Stability and Reactivity

  • Thermal Stability : Melting points for indole-containing analogs (~94°C) suggest moderate thermal stability, likely shared by the target compound.
  • Acid-Base Behavior: Predicted pKa values for N,N-dimethyl-4-(3-phenoxypropyl)benzimidazol-2-yl)aniline (pKa ~5.75) indicate protonation at the dimethylamino group under acidic conditions.

Biological Activity

N,N-dimethyl-4-[1-(propylamino)ethyl]aniline is an organic compound with significant potential in various biological applications, particularly in medicinal chemistry and biochemical assays. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a dimethylamino group attached to a phenyl ring, with a propylamino substituent at the para position. This unique structure enhances its reactivity and interaction with biological systems.

  • Molecular Formula : C13H19N3
  • Molecular Weight : 219.31 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound can act as an inhibitor or activator, influencing several biochemical pathways through:

  • Hydrogen Bonding : Facilitates interactions with enzyme active sites.
  • Electrostatic Interactions : Enhances binding affinity to charged biological molecules.
  • Redox Reactions : May participate in electron transfer processes within cellular signaling pathways.

1. Enzyme Interaction

Research indicates that this compound can modulate enzymatic activities, potentially impacting metabolic processes. Studies have shown that it can affect the activity of specific enzymes through competitive inhibition or allosteric modulation.

2. Spectrophotometric Assays

The compound has been utilized as a reagent in spectrophotometric assays for detecting trace quantities of iron (III) ions. Its ability to form stable complexes with metal ions makes it valuable in analytical chemistry applications.

3. Cellular Signaling

Due to its structural characteristics, this compound may influence cellular signaling pathways by modulating receptor activity. This could lead to downstream effects on gene expression and cellular responses.

Case Study 1: Enzymatic Activity Modulation

A study investigated the effects of this compound on cytochrome P450 enzymes, which are crucial for drug metabolism. The compound was found to inhibit specific isoforms, thereby altering the metabolic pathways of certain pharmaceuticals.

Case Study 2: Metal Ion Detection

In another study, this compound was employed in detecting iron (III) ions in environmental samples. The results demonstrated high sensitivity and specificity, indicating its potential use in environmental monitoring.

Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

Study Focus Findings
Enzyme InteractionModulates activity of cytochrome P450 enzymes; potential drug interactions.
Metal Ion DetectionEffective as a reagent for spectrophotometric detection of iron (III).
Cellular SignalingInfluences receptor activity; potential effects on gene expression.

Q & A

Q. What are the optimal synthetic routes for N,N-dimethyl-4-[1-(propylamino)ethyl]aniline, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves alkylation or reductive amination of aniline derivatives. Key parameters include:
  • Temperature : Controlled heating (e.g., 60–80°C) minimizes side reactions like over-alkylation .
  • Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency by stabilizing intermediates .
  • Catalysts : Acid catalysts (e.g., HCl) or transition-metal catalysts improve amine coupling efficiency .
  • Purification : Recrystallization or column chromatography ensures high purity, especially for hydrochloride salts .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and proton environments, with dimethylamino groups showing distinct singlet peaks .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C-N distances in the ethylpropylamine chain) .
  • IR Spectroscopy : Identifies amine N-H stretches (3200–3400 cm1^{-1}) and aromatic C=C vibrations .

Q. What biological mechanisms are hypothesized for this compound, particularly regarding interactions with nucleic acids or enzymes?

  • Methodological Answer :
  • DNA Intercalation : The aromatic system may intercalate into DNA base pairs, disrupting replication (observed in acridine analogs) .
  • Enzyme Inhibition : The propylaminoethyl side chain could bind to active sites (e.g., kinases) via hydrogen bonding or π-π stacking, as seen in pyridine/thiazole derivatives .

Advanced Research Questions

Q. How can computational models (DFT, molecular docking) predict the electronic properties and binding affinities of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and resonance stabilization .
  • Molecular Docking : Simulates ligand-protein interactions (e.g., with DNA topoisomerases) using crystallographic data from analogs (e.g., thiazole derivatives) .

Q. How can researchers resolve contradictions in spectroscopic data when impurities or isomers are present?

  • Methodological Answer :
  • Chromatographic Purity Checks : HPLC or GC-MS identifies co-eluting impurities (e.g., unreacted aniline) .
  • 2D NMR (COSY, NOESY) : Distinguishes regioisomers by correlating proton environments (e.g., ethyl vs. propyl chain orientation) .

Q. How should structure-activity relationship (SAR) studies be designed to modify substituents for enhanced bioactivity?

  • Methodological Answer :
  • Substituent Variation : Replace the propyl group with bulkier (e.g., isopropyl) or electron-withdrawing (e.g., fluoro) groups to modulate solubility and target affinity .
  • Biological Assays : Test modified analogs against cancer cell lines or bacterial cultures to correlate structural changes with efficacy (e.g., thiazole derivatives in antimicrobial screens) .

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